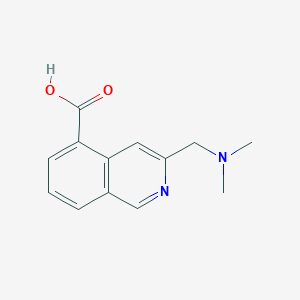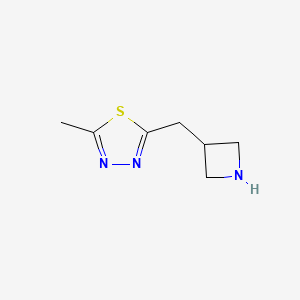![molecular formula C38H28N2O2 B12934045 5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine CAS No. 827602-10-8](/img/structure/B12934045.png)
5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[b]phenazine core with two 6-methoxynaphthalen-2-yl groups attached, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxynaphthalen-2-ylamine with a suitable benzo[b]phenazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroquinones .
Scientific Research Applications
5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules and in the study of organic reaction mechanisms.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to various physiological effects. The exact pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthyl derivatives: These compounds share the 6-methoxynaphthalen-2-yl group and have similar chemical properties.
Benzo[b]phenazine derivatives: Compounds with a benzo[b]phenazine core but different substituents.
Uniqueness
What sets 5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine apart is its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry .
Properties
CAS No. |
827602-10-8 |
|---|---|
Molecular Formula |
C38H28N2O2 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
5,12-bis(6-methoxynaphthalen-2-yl)benzo[b]phenazine |
InChI |
InChI=1S/C38H28N2O2/c1-41-33-17-13-27-19-31(15-11-29(27)21-33)39-35-9-5-6-10-36(35)40(38-24-26-8-4-3-7-25(26)23-37(38)39)32-16-12-30-22-34(42-2)18-14-28(30)20-32/h3-24H,1-2H3 |
InChI Key |
IOLSYCAWMQKTDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)N3C4=CC=CC=C4N(C5=CC6=CC=CC=C6C=C53)C7=CC8=C(C=C7)C=C(C=C8)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


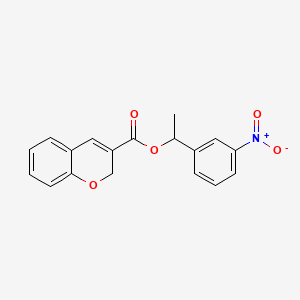
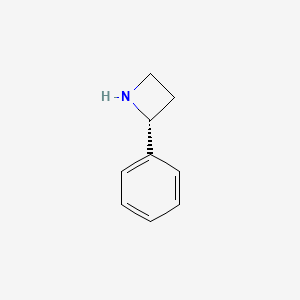
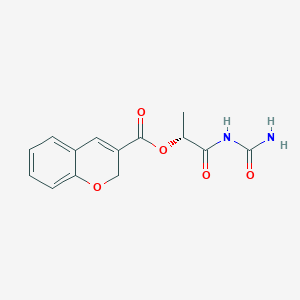
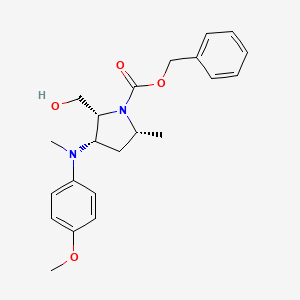
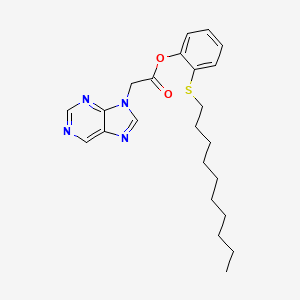
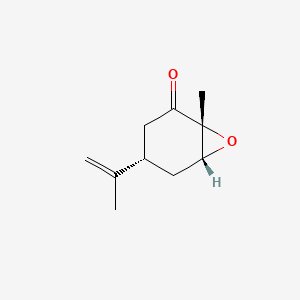
![6-(4-Methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12933980.png)


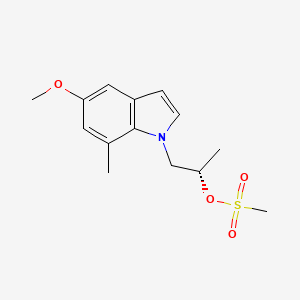
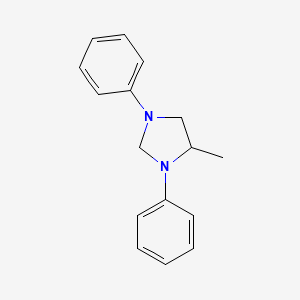
![4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)
